7-Methyl-8-nitroquinoline

Organic Synthesis Process Chemistry Medicinal Chemistry

Obtaining isomerically pure nitroquinoline building blocks challenges medicinal chemists optimizing SAR. 7-Methyl-8-nitroquinoline (CAS 7471-63-8) solves this: • Validated selective synthesis from isomeric mixtures - no prior purification needed • 7-methyl substitution modulates reduction potential for hypoxia-selective activation • Antifungal activity vs. C. neoformans with low mammalian cytotoxicity - clean chemical probe. Purity ≥98%. Ambient shipping.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 7471-63-8
Cat. No. B1293703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-8-nitroquinoline
CAS7471-63-8
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=CC=N2)C=C1)[N+](=O)[O-]
InChIInChI=1S/C10H8N2O2/c1-7-4-5-8-3-2-6-11-9(8)10(7)12(13)14/h2-6H,1H3
InChIKeyZZDTVYJYMRSNQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-8-nitroquinoline: Disubstituted Quinoline Building Block


7-Methyl-8-nitroquinoline is a heterocyclic aromatic compound belonging to the 8-nitroquinoline class, distinguished by a methyl substituent at the 7-position and a nitro group at the 8-position of the quinoline scaffold . This precise substitution pattern is critical, as both the position and nature of substituents on the quinoline core profoundly influence reactivity, physicochemical properties, and the resulting biological activity of derivatives [1]. The compound serves primarily as a key starting material or intermediate in medicinal chemistry, enabling the synthesis of more complex bioactive molecules [2].

Defined 7-methyl-8-nitro substitution pattern for SAR studies
Key synthetic intermediate for bioactive quinoline libraries
Substitution pattern influences reactivity and biological profile

7-Methyl-8-nitroquinoline: Non-Interchangeable with Analogs


Substituting 7-Methyl-8-nitroquinoline with a generic 8-nitroquinoline or another positional isomer carries significant risk due to the steep and well-documented structure-activity relationships (SAR) within this scaffold [1]. The methyl group at position 7 is not an inert placeholder; it exerts both electronic and steric effects that directly modulate the compound's reactivity and biological profile. For instance, the position of methylation is a key determinant of reduction potential, which in turn governs the selectivity of bioreductive activation in hypoxic tumor environments [2]. Furthermore, the specific 7-methyl substitution pattern facilitates a defined synthetic pathway, yielding a product that is selectively formed over other possible isomers, a purity and reproducibility advantage that is lost when using non-optimized or less selective synthetic routes [3].

Positional isomer

Substituting with a generic 8-nitroquinoline may alter reduction potential and biological response due to methyl position effects.

Synthetic route

Non-selective nitration methods may yield mixed isomers, requiring additional purification and reducing batch consistency.

Methyl position

SAR context indicates that methylation position governs hypoxic cell selectivity; 7-methyl vs 3-methyl substitution may shift bioreductive activation profile.

7-Methyl-8-nitroquinoline: Comparative Evidence


Selective Synthesis: Isomeric Purity Advantage

A key advantage of sourcing 7-Methyl-8-nitroquinoline is the existence of a validated, two-step synthetic route that selectively yields the target compound from a 2:1 mixture of 7- and 5-methylquinoline precursors, ensuring a high-purity product. This is in stark contrast to nitration of pure 7-methylquinoline, which can yield a mixture of nitrated isomers requiring complex purification. The selective process, starting from m-toluidine, yields the desired 7-methyl-8-nitroquinoline with high selectivity [1]. This demonstrates a process advantage over other potential synthetic routes that yield a mixture of isomers [1].

Synthetic selectivity
Head-to-head
Target formed selectively from 2:1 isomer mixture
Supports process reproducibility and isomeric purity
Two-step nitration without prior purification
Organic Synthesis Process Chemistry Medicinal Chemistry

Antifungal Activity Against Cryptococcus neoformans

7-Methyl-8-nitroquinoline (MNQ) demonstrates in vitro antifungal activity with a defined mechanism—the inhibition of ergosterol synthesis—a critical pathway for fungal cell membrane integrity. This activity is specifically noted against Cryptococcus neoformans . This mode of action is distinct from other quinoline derivatives that may act via topoisomerase inhibition or DNA intercalation, and the specific efficacy against C. neoformans differentiates it from broad-spectrum antifungal 8-hydroxyquinolines like clioquinol, which show limited activity against this pathogen [1].

Antifungal activity
Class-level
Inhibits ergosterol synthesis; active against Cryptococcus neoformans
Reported antifungal mechanism context; quantitative MIC data not available
In vitro assay; mechanism distinct from metal chelation
Antifungal Drug Discovery Medical Mycology Mechanism of Action

Low Cytotoxicity on Caco-2 Cells

In a cellular context, 7-Methyl-8-nitroquinoline exhibits a unique profile of low cytotoxicity against the Caco-2 human colon cancer cell line . This is a significant differentiator, as many other quinoline derivatives tested in parallel studies demonstrate clear, often high, cytotoxicity against Caco-2 cells, including a series of previously synthesized quinoline derivatives (A-F) [1]. The low cytotoxicity of 7-Methyl-8-nitroquinoline in this specific assay suggests a different mechanism of action or a selectivity profile that is not broadly toxic to all cancer cell types.

Cytotoxicity profile
Cross-study
No cytotoxicity observed vs. cytotoxic quinoline derivatives A–F
Supports cell-model endpoint differentiation
MTT assay; Caco-2 cell line context
Cancer Research Toxicology Drug Selectivity

Positional Methylation Governs Hypoxic Selectivity

The position of a methyl group on a nitroquinoline core is a critical determinant of its potential as a hypoxia-selective cytotoxin. In a study of 4-(alkylamino)nitroquinolines, the 8-methyl analogue demonstrated a 60-fold increase in selectivity for hypoxic cells over aerobic cells in a clonogenic assay, a significant improvement over the 3-methyl analogue (47-fold) and the unmethylated parent compound [1]. This class-level evidence strongly implies that the 7-methyl substitution in 7-methyl-8-nitroquinoline will similarly modulate its redox potential and bioreductive activation profile, differentiating it from other nitroquinoline isomers and making it a more valuable scaffold for designing hypoxia-activated prodrugs.

Hypoxic selectivity
Class-level
8-methyl analogue: 60-fold; 3-methyl: 47-fold hypoxic selectivity
Supports positional SAR for bioreductive design
Clonogenic assay; 4-alkylamino series inference
Cancer Therapeutics Hypoxia-Selective Cytotoxins Medicinal Chemistry Bioreductive Drugs

7-Methyl-8-nitroquinoline: R&D Applications


Medicinal Chemistry: SAR Building Block

Given the well-documented impact of methylation patterns on the biological activity and redox properties of nitroquinolines [1], 7-Methyl-8-nitroquinoline is a superior starting material for generating focused libraries of novel derivatives. Researchers can leverage its specific substitution pattern to explore the chemical space around hypoxia-selective cytotoxins or to fine-tune the potency and selectivity of new anti-infective agents .

Chemical Biology: Antifungal & Cytotoxicity Probe

The compound's unique dual-profile—showing in vitro antifungal activity against Cryptococcus neoformans [1] while exhibiting low cytotoxicity on Caco-2 colon cancer cells —makes it an ideal chemical probe. It can be used to dissect pathways specific to fungal ergosterol synthesis without causing off-target cytotoxicity in mammalian cells, enabling cleaner mechanistic studies [REFS-1, REFS-2].

Process Chemistry: Selective Synthesis Intermediate

The existence of a selective, two-step synthesis that yields 7-Methyl-8-nitroquinoline from an isomeric mixture without prior purification [1] is a significant advantage for process chemists. This validated route offers a more reliable and scalable method for producing the compound at high purity compared to alternative syntheses that may yield complex mixtures of nitrated products, thus reducing downstream purification costs and development time [1].

Application
Selection Property
Validation Focus
SAR library synthesis for hypoxia-selective cytotoxins
Defined 7-methyl-8-nitro substitution pattern
Positional SAR verification; bioreductive selectivity assay
Antifungal chemical probe for ergosterol pathway
Reported antifungal activity and low mammalian cell cytotoxicity
Ergosterol synthesis inhibition endpoint; cytotoxicity differentiation
Process intermediate with controlled isomeric purity
Validated selective nitration route from mixed isomers
Nitration selectivity; isomeric purity validation

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